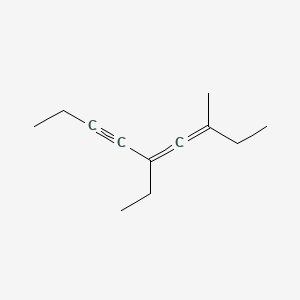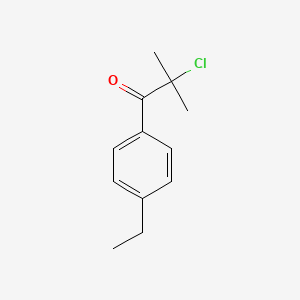
1,1'-Biphenyl, 2,3',4',5-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3',4',5-Tetrabromobiphenyl is a polybrominated biphenyl. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)
Properties
CAS No. |
59080-38-5 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2-dibromo-4-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H |
InChI Key |
HWUQTZIBVSOXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Methano-1,3-dioxolo[4,5-D][1,2]oxazepine](/img/structure/B15368413.png)

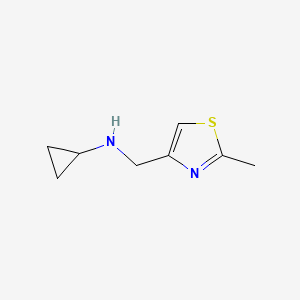

![Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B15368435.png)
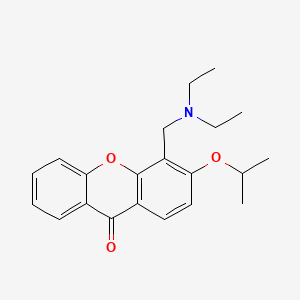
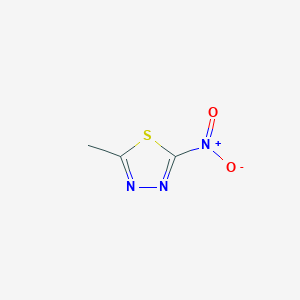
![2-Chloro-5-[[[[3-(2,4-dichlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B15368459.png)
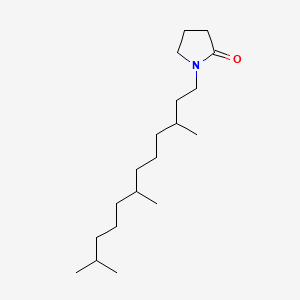
![4-{[(Tetrahydrofuran-2-ylmethyl)amino]methyl}benzene-1,2-diol](/img/structure/B15368475.png)
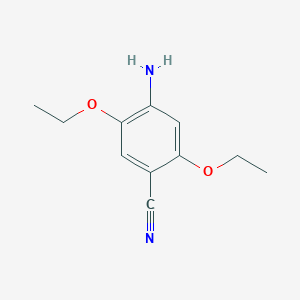
![1-[5-(3-Undecyl-2-oxiranyl)pentanoyl]pyrrolidine](/img/structure/B15368494.png)
